molecular formula C13H17N3O B3284762 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone CAS No. 79098-77-4

3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone

Cat. No. B3284762
CAS RN: 79098-77-4
M. Wt: 231.29 g/mol
InChI Key: LNMLKHVUAXMHNO-UHFFFAOYSA-N
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Patent
US04344948

Procedure details

In this reference example, 16.0 g of 1-benzyl-4-[3,5-dihydro-2(1H)-quinazolinon-1-yl]-piperidine, 4.0 g of 10% Pd-C, 50 ml of 1 N hydrochloric acid, 150 ml of water and 300 ml of methanol are mixed and stirred at 40° C. Hydrogen gas is introduced to the mixture for 5 hours with stirring. Then, the Pd-C is removed by filtration and the filtrate is concentrated. The white crystalline residue is dissolved in 50 ml of water. The solution is adjusted to pH 10 with aqueous 5 N sodium hydroxide and extracted with chloroform. The extract is washed with water, dried and thereafter concentrated. Then, 50 ml of a mixture of ethyl acetate and n-hexane (1:1 by volume) is added to the residue. After trituration, the solid is separated by filtration, washed with the same mixed solvent to obtain 9.9 g of a crude product. The crude product is recrystallized from water-ethanol to obtain 5.1 g of the desired product.
Name
1-benzyl-4-[3,5-dihydro-2(1H)-quinazolinon-1-yl]-piperidine
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
catalyst
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:23]3[C:18]([CH2:19][CH:20]=[CH:21][CH:22]=3)=[CH:17][NH:16][C:15]2=[O:24])[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl.O.[H][H]>[Pd].CO>[N:14]1([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][NH:16][C:15]1=[O:24]

Inputs

Step One
Name
1-benzyl-4-[3,5-dihydro-2(1H)-quinazolinon-1-yl]-piperidine
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(NC=C2CC=CC=C12)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Then, the Pd-C is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The white crystalline residue is dissolved in 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Then, 50 ml of a mixture of ethyl acetate and n-hexane (1:1 by volume) is added to the residue
CUSTOM
Type
CUSTOM
Details
After trituration, the solid is separated by filtration
WASH
Type
WASH
Details
washed with the same mixed solvent
CUSTOM
Type
CUSTOM
Details
to obtain 9.9 g of a crude product
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from water-ethanol

Outcomes

Product
Name
Type
product
Smiles
N1(C(NCC2=CC=CC=C12)=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.